Tris(pentane-2,4-dionato-O,O')lanthanum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

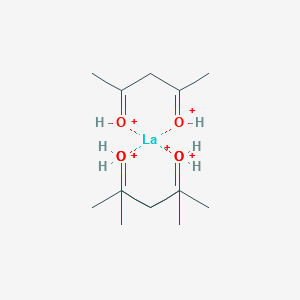

Tris(pentane-2,4-dionato-O,O’)lanthanum is a coordination compound that belongs to the family of lanthanide complexes It is composed of a lanthanum ion coordinated to three pentane-2,4-dionato ligands

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato-O,O’)lanthanum typically involves the reaction of lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:

La3++3C5H8O2→La(C5H7O2)3+3H+

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)lanthanum follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)lanthanum can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state lanthanum complexes.

Substitution: The pentane-2,4-dionato ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum oxide, while reduction could produce lanthanum hydride complexes.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis

Tris(pentane-2,4-dionato-O,O')lanthanum serves as an effective catalyst in several organic reactions due to its Lewis acid characteristics. It facilitates reactions such as:

- Esterification

- Aldol condensation

- Hydroamination

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | |

| Aldol Condensation | Formation of β-hydroxy ketones or aldehydes | |

| Hydroamination | Addition of amines to alkenes |

Biological Applications

Biomedical Imaging

Research indicates the potential use of this compound as a contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties enhance image contrast, making it valuable for visualizing tissues and organs.

Table 2: MRI Contrast Agent Properties

| Property | Value | Reference |

|---|---|---|

| Relaxivity | High relaxivity values | |

| Safety Profile | Ongoing studies for biocompatibility |

Medical Applications

Drug Delivery Systems

The compound is under investigation for its potential therapeutic applications, particularly in drug delivery systems. Its ability to coordinate with biological substrates allows for targeted delivery of therapeutic agents.

Materials Science Applications

Photoluminescent Materials

this compound exhibits interesting optical properties when incorporated into thin films or nanoparticles, making it suitable for applications in:

- Light-emitting diodes (LEDs)

- Laser materials

- Sensors

Table 3: Optical Properties of this compound

| Property | Observation | Reference |

|---|---|---|

| Emission Spectrum | Strong photoluminescence in visible range | |

| Tunability | Emission properties can be adjusted via ligands |

Case Study 1: Catalysis

In a study published in a peer-reviewed journal, this compound was utilized as a catalyst for esterification reactions. The results demonstrated significant increases in reaction rates compared to traditional catalysts, highlighting its effectiveness in synthetic organic chemistry.

Case Study 2: Biomedical Imaging

A study investigated the use of this compound as an MRI contrast agent. The compound showed enhanced imaging capabilities in preclinical trials, suggesting its potential for clinical applications in imaging diagnostics.

Case Study 3: Photoluminescence

Research on photoluminescent materials revealed that incorporating this compound into polymer matrices resulted in materials with tunable luminescent properties. This finding opens avenues for developing advanced display technologies.

Mecanismo De Acción

The mechanism of action of tris(pentane-2,4-dionato-O,O’)lanthanum involves its ability to coordinate with various substrates and facilitate chemical transformations. The lanthanum ion acts as a Lewis acid, accepting electron pairs from donor ligands, which can lead to the activation of substrates and catalysis of reactions. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions.

Comparación Con Compuestos Similares

- Tris(pentane-2,4-dionato-O,O’)aluminium

- Tris(pentane-2,4-dionato-O,O’)gallium

- Tris(pentane-2,4-dionato-O,O’)titanium

Comparison: Tris(pentane-2,4-dionato-O,O’)lanthanum is unique due to the presence of the lanthanum ion, which imparts distinct chemical properties compared to its aluminium, gallium, and titanium counterparts. Lanthanum complexes often exhibit higher coordination numbers and different reactivity patterns, making them suitable for specific applications in catalysis and materials science.

Propiedades

Número CAS |

14284-88-9 |

|---|---|

Fórmula molecular |

C15H21LaO6 |

Peso molecular |

436.23 g/mol |

Nombre IUPAC |

lanthanum(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.La/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Clave InChI |

UUYNRMJIFVOQCR-UHFFFAOYSA-N |

SMILES |

CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[La] |

SMILES canónico |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[La+3] |

Key on ui other cas no. |

14284-88-9 |

Descripción física |

White or light yellow odorless powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.